Dolastatin 15 is a linear pentapeptide first isolated from the marine mollusk Dolabella auricularia, commonly known as the Indian Ocean sea hare. [, , ] This natural product belongs to the dolastatin family, a group of potent cytotoxic peptides. [, ] Dolastatin 15 exhibits significant antineoplastic activity, primarily attributed to its ability to inhibit microtubule assembly. [, , , , ] While structurally similar to the more potent Dolastatin 10, Dolastatin 15 possesses distinct pharmacological properties and a unique mechanism of action. [, , , , ]
Dolastatin 15 was first extracted from the Dolabella auricularia, and subsequent studies have identified its biosynthetic origins in certain marine cyanobacteria. This discovery is crucial for sustainable production and understanding the biosynthetic pathways that can be manipulated for the generation of analogs with enhanced efficacy or reduced toxicity .
The synthesis of Dolastatin 15 has been achieved through various methods, including solid-phase peptide synthesis and convergent synthesis techniques. The initial natural extraction process involved bioassay-guided isolation from marine sources, followed by chromatography to purify the active compound .
The molecular formula for Dolastatin 15 is , and its molecular weight is approximately 837.5117 g/mol. The compound features a unique arrangement of amino acids that contributes to its biological activity.
Dolastatin 15 undergoes various chemical reactions that are pivotal for its biological activity. The compound's mechanism primarily involves binding to tubulin at the vinca domain, disrupting microtubule dynamics during mitosis.
The primary mechanism by which Dolastatin 15 exerts its cytotoxic effects involves the destabilization of microtubules. By binding to tubulin, it prevents normal mitotic spindle formation, leading to apoptosis in rapidly dividing cancer cells.
Research indicates that Dolastatin 15 also influences other cancer pathways beyond microtubule dynamics, such as hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways, which are crucial for tumor angiogenesis . Gene expression profiling has revealed significant alterations in genes associated with DNA/RNA binding and cytoskeletal organization upon treatment with Dolastatin 15.
Dolastatin 15 is primarily investigated for its potential as an antineoplastic agent in cancer therapy. Clinical trials are ongoing to evaluate its efficacy against various solid tumors, particularly those exhibiting resistance to conventional therapies. Its ability to inhibit angiogenesis further enhances its therapeutic potential in treating vascularized tumors . Additionally, synthetic analogs of Dolastatin 15 are being developed for improved pharmacological profiles.
Dolastatin 15 is a potent linear depsipeptide (molecular formula C₄₅H₆₈N₆O₉; MW 837.06 Da) originally isolated in 1992 from the Indian Ocean sea hare Dolabella auricularia [1] [3] [7]. This mollusk, a shell-less marine gastropod, inhabits tropical coastal waters and relies on chemical defenses against predators. Early research attributed Dolastatin 15 production directly to the sea hare, but subsequent studies revealed that the compound originates from dietary cyanobacteria, primarily Caldora penicillata (formerly classified as Symploca species) [4] [9]. These filamentous marine cyanobacteria grow in benthic mats in regions including Guam, Palau, the Caribbean, and Florida, and serve as the primary source of Dolastatin 15 [9]. The sea hare bioaccumulates the compound through feeding, concentrating it in its digestive gland at levels up to 1,000-fold higher than ambient concentrations [6] [7].
Table 1: Natural Sources of Dolastatin 15
Source Organism | Classification | Geographic Distribution | Role in Production |
---|---|---|---|
Dolabella auricularia | Sea hare (mollusk) | Indian Ocean, Pacific Ocean | Bioaccumulator |
Caldora penicillata | Marine cyanobacterium | Guam, Palau, Florida, Caribbean | Primary producer |
Lyngbya majuscula | Marine cyanobacterium | Global tropical waters | Secondary/symbiotic producer |
The biosynthetic dependence of D. auricularia on cyanobacteria was confirmed through ecological feeding studies and metagenomic sequencing. Sea hares graze on cyanobacterial mats containing C. penicillata, which harbors the dol biosynthetic gene cluster (BGC) responsible for Dolastatin 15 assembly [9]. This dietary relationship explains the variability in Dolastatin 15 yield among sea hare populations—correlating directly with cyanobacterial abundance in their habitat [6]. Notably, cyanobacterial samples from Florida and the Caribbean contain Dolastatin 15 and its analogs (e.g., symplostatin 1) at higher concentrations than isolated sea hare tissues, confirming the trophic transfer [9] [4]. The compound’s ecological function includes chemical defense, as evidenced by the sea hare’s predation avoidance and the cyanobacterium’s allelopathic inhibition of competitors [7] [10].
The biosynthesis of Dolastatin 15 involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway encoded in the 45.8 kb dol gene cluster. This cluster comprises 10 core enzymes: three methyltransferases (DolA, DolD, DolE), four NRPSs (DolB, DolC, DolG, DolI), two PKSs (DolF, DolH), and a non-heme diiron monooxygenase (DolJ) [9]. Key precursors include:
The pathway initiates with DolB loading L-Valine, followed by N,N-dimethylation to form (S)-dolavaline (Dov). DolC then incorporates L-Val and L-Ile, with the latter undergoing N-methylation. The PKS DolF extends the chain using malonyl-CoA, generating a β-hydroxyl intermediate that is O-methylated by DolD/DolE. DolG adds L-Proline, and DolH incorporates a methylmalonyl-CoA-derived unit. Finally, DolI incorporates L-Phe and L-Cys, cyclizing the latter to a thiazoline. DolJ oxidatively decarboxylates this to the terminal thiazole (Doe), completing Dolastatin 15 [9].
Table 2: Enzymatic Domains in Dolastatin 15 Biosynthesis
Enzyme | Type | Substrates | Modification Activity |
---|---|---|---|
DolB | NRPS | L-Valine | N,N-dimethylation |
DolC | NRPS | L-Valine, L-Isoleucine | N-methylation of Ile |
DolF | PKS | Malonyl-CoA | β-carbonyl reduction, O-methylation |
DolH | PKS | Methylmalonyl-CoA | β-carbonyl reduction, O-methylation |
DolI | NRPS | L-Phe, L-Cys | Thiazoline cyclization |
DolJ | Oxidase | Thiazoline | Oxidative decarboxylation to thiazole |
Dolastatin 15 and Dolastatin 10 share biosynthetic logic but diverge in three key aspects:
Figure: Structural Comparison of Dolastatin 10 and Dolastatin 15
Dolastatin 10: Dov–Val–Dil–Dap–*Doe* Dolastatin 15: Dov–Val–*Depsipeptide unit*–Pro–*Doe*
Abbreviations: Dov = dolavaline; Val = valine; Dil = dolaisoleucine; Dap = dolaproine; Doe = dolaphenine; Pro = proline
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7